Home > Products > Screening Compounds P40916 > Ursodeoxycholic Acid Methyl Ester
Ursodeoxycholic Acid Methyl Ester - 10538-55-3

Ursodeoxycholic Acid Methyl Ester

Catalog Number: EVT-339759
CAS Number: 10538-55-3
Molecular Formula: C25H42O4
Molecular Weight: 406.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ursodeoxycholic acid (UDCA) is a bile acid that has been extensively studied for its therapeutic effects, particularly in liver diseases. It is a metabolic by-product of intestinal bacteria and has been shown to exhibit hepatoprotective effects. Despite its widespread use, the precise molecular mechanisms underlying its beneficial actions are not fully understood. Recent studies have begun to shed light on the complex interactions between UDCA, cellular pathways, and the microbiome that contribute to its therapeutic efficacy123.

Applications in Various Fields

The therapeutic applications of UDCA are diverse, primarily due to its ability to modulate biochemical pathways and cellular responses. In the field of hepatology, UDCA has been used to treat chronic hepatitis and other liver dysfunctions, as it can improve liver function scores and reduce hepatic deoxycholic acid and serum microRNA-122 levels1. Its antioxidative effects are also beneficial in protecting liver cells from oxidative stress, which is a common feature in chronic liver diseases2. Furthermore, the immunosuppressive properties of UDCA may have potential applications in treating immune-mediated liver diseases, as it can inhibit cell-mediated immunity and decrease interleukin-2 production3.

Ursodeoxycholic Acid (UDCA)

  • Compound Description: Ursodeoxycholic acid is a naturally occurring bile acid used to treat various liver diseases. It is known for its ability to dissolve cholesterol gallstones and has shown potential in treating primary biliary cirrhosis [, ].
  • Relevance: Ursodeoxycholic acid is the parent compound of Ursodeoxycholic acid methyl ester. The only structural difference between them is the presence of a methyl group on the carboxylic acid function in the methyl ester form [, , ].

Chenodeoxycholic Acid (CDCA)

  • Compound Description: Chenodeoxycholic acid is another naturally occurring bile acid, often used alongside Ursodeoxycholic Acid in gallstone treatment. It also plays a role in cholesterol metabolism [, ].
  • Relevance: Chenodeoxycholic acid shares the same steroidal backbone structure as Ursodeoxycholic Acid Methyl Ester, with differences in the orientation of hydroxyl groups at the 3 and 7 positions [, , ].

Dihydroartemisinin (DHA)

  • Relevance: Dihydroartemisinin was conjugated with Ursodeoxycholic Acid Methyl Ester via a triazole linkage to create a hybrid compound with improved stability and enhanced anticancer activity [].

UDC-DHA Hybrid

  • Compound Description: This hybrid consists of Ursodeoxycholic Acid directly linked to Dihydroartemisinin. It showed 10-fold greater potency against HepG2 hepatocellular carcinoma cells compared to Dihydroartemisinin alone [].
  • Relevance: This hybrid is closely related to Ursodeoxycholic Acid Methyl Ester-Dihydroartemisinin Hybrid. The key difference lies in using the free carboxylic acid form of Ursodeoxycholic acid in the UDC-DHA hybrid, whereas the methyl ester is employed in UDCMe-Z-DHA [].
  • Compound Description: This hybrid consists of Ursodeoxycholic Acid Methyl Ester linked to Dihydroartemisinin via a triazole linkage. This compound exhibits even greater potency against HepG2 cells compared to the UDC-DHA hybrid and displays lower cytotoxicity toward normal cells [].
  • Relevance: This is a direct derivative of Ursodeoxycholic Acid Methyl Ester, designed to enhance its inherent anti-cancer properties by incorporating Dihydroartemisinin [].

3α-Acetoacetoxy UDCA

  • Compound Description: This compound is synthesized by regioselective transesterification of methyl acetoacetate with Ursodeoxycholic Acid. It serves as a building block for creating more complex derivatives with potential therapeutic benefits [].
  • Relevance: This derivative highlights the ability to selectively modify the hydroxyl groups of Ursodeoxycholic Acid Methyl Ester for the development of new therapeutic agents [].

3α,7β-bis-acetoacetoxy UDCA

  • Compound Description: This compound arises from the thermal condensation of methyl acetoacetate with Ursodeoxycholic Acid and can be further modified to obtain other useful derivatives [].
  • Relevance: This compound demonstrates an alternative derivatization route for Ursodeoxycholic Acid Methyl Ester, showcasing the versatility of its structure for creating diverse chemical entities [].

7β-acetoacetoxy UDCA

  • Compound Description: This compound is obtained through selective alcoholysis of 3α,7β-bis-acetoacetoxy UDCA, indicating the potential for further structural modifications [].
  • Relevance: This derivative, obtained by modifying 3α,7β-bis-acetoacetoxy UDCA, exemplifies the concept of using Ursodeoxycholic Acid Methyl Ester as a scaffold to generate a series of structurally-related compounds [].

3β,7β-dihydroxy-5β-cholan-24-oic Acid

  • Compound Description: This bile acid is identified as a metabolite of Ursodeoxycholic Acid in patients treated with this drug [, ].
  • Relevance: The identification of this metabolite in patient serum suggests a metabolic pathway for Ursodeoxycholic Acid Methyl Ester within the body [, ].
  • Compound Description: This compound is formed as a by-product during the synthesis of sarcoursodeoxycholic acid (sarcoUDCA) [].
  • Relevance: This conjugate highlights the potential for unintended modifications at the carboxyl group of Ursodeoxycholic Acid Methyl Ester during chemical synthesis [].

Lithocholic Acid

  • Compound Description: Lithocholic acid is a secondary bile acid primarily produced by bacterial action on chenodeoxycholic acid in the gut. It plays a role in cholesterol homeostasis but can be hepatotoxic at high concentrations [].
  • Relevance: Lithocholic Acid is another bile acid with a similar structure to Ursodeoxycholic Acid Methyl Ester, differing in the number and position of hydroxyl groups on the steroidal framework [, ].
Source and Classification

Ursodeoxycholic acid methyl ester can be synthesized from ursodeoxycholic acid through methylation processes. It belongs to the class of bile acids and their derivatives, which are steroidal compounds with significant roles in digestion and metabolism. The compound's chemical formula is C25H42O4C_{25}H_{42}O_{4}, with a molecular weight of approximately 406.6 g/mol .

Synthesis Analysis

The synthesis of ursodeoxycholic acid methyl ester can be achieved through several methods:

  1. Chemical Synthesis:
    • A common method involves the methylation of ursodeoxycholic acid using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate. This reaction typically requires careful control of temperature and reaction time to optimize yield and minimize side reactions.
  2. Enzymatic Synthesis:
    • Enzymatic methods utilize lipase enzymes to catalyze the transesterification of ursodeoxycholic acid with methyl acetoacetate. For example, using Candida antarctica lipase B, researchers have reported successful synthesis under mild conditions, achieving good yields by optimizing parameters such as enzyme concentration, substrate ratio, and reaction time .
  3. Electrochemical Methods:
    • Recent advancements have introduced electrochemical methods for synthesizing ursodeoxycholic acid from its precursors. This method employs an electrolytic cell to facilitate the reduction of ketones to alcohols, providing an environmentally friendly alternative to traditional chemical methods .
Molecular Structure Analysis

The molecular structure of ursodeoxycholic acid methyl ester features a steroid backbone characteristic of bile acids. Key structural features include:

  • Steroidal Framework: The compound consists of four fused rings (A-D) typical of steroid structures.
  • Functional Groups: It contains hydroxyl groups at positions 3α and 7β, which are crucial for its biological activity.
  • Methyl Ester Group: The presence of a methyl ester group at the carboxylic end enhances its solubility and bioavailability compared to its parent compound.

The stereochemistry is significant as it influences the compound's interaction with biological targets, particularly receptors involved in bile acid signaling.

Chemical Reactions Analysis

Ursodeoxycholic acid methyl ester participates in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed back to ursodeoxycholic acid, releasing methanol.
  2. Transesterification: The compound can react with other alcohols to form different esters, which may have varied biological activities.
  3. Acylation Reactions: It can undergo acylation reactions to create hybrids with other bioactive molecules, enhancing its therapeutic potential .
Mechanism of Action

The mechanism by which ursodeoxycholic acid methyl ester exerts its effects primarily involves:

  • Choleretic Effects: It promotes bile flow and alters bile composition, which aids in dissolving cholesterol gallstones.
  • Cytoprotective Properties: The compound exhibits protective effects on hepatocytes by reducing apoptosis and promoting cell survival pathways.
  • Receptor Modulation: It interacts with farnesoid X receptor (FXR) and other nuclear receptors that regulate lipid metabolism and inflammation .
Physical and Chemical Properties Analysis

Ursodeoxycholic acid methyl ester has specific physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It is soluble in organic solvents like ethanol and methanol but has limited solubility in water due to its hydrophobic steroid structure.
  • Melting Point: The melting point typically ranges between 80°C to 90°C, indicating its stability under physiological conditions.
  • pH Stability: The compound remains stable across a wide pH range but may undergo hydrolysis under extreme acidic or basic conditions.
Applications

Ursodeoxycholic acid methyl ester has several scientific applications:

  1. Therapeutic Uses: It is investigated for treating cholestatic liver diseases, primary biliary cholangitis, and gallstone dissolution therapy.
  2. Drug Development: The compound serves as a scaffold for developing new drugs targeting metabolic disorders due to its favorable pharmacokinetic properties.
  3. Research Applications: It is used in studies exploring bile acid signaling pathways and their implications in metabolic diseases .
Synthetic Methodologies and Optimization

Chemical Synthesis Pathways from Bile Acid Precursors

Esterification Techniques for Methyl Ester Derivatization of Ursodeoxycholic Acid

Ursodeoxycholic acid methyl ester is synthesized via esterification of ursodeoxycholic acid (3α,7β-dihydroxy-5β-cholan-24-oic acid) using methanol under acidic conditions. Common catalysts include sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid, with reactions typically conducted at 60–70°C for 4–6 hours. This process achieves yields exceeding 95% under optimized conditions [1] [10]. Alternative methods employ dimethyl sulfate or methyl iodide in the presence of bases like sodium hydroxide or potassium carbonate, though these require stringent temperature control to minimize side products [9]. The methyl ester derivative enhances solubility for subsequent purification steps, crucial for pharmaceutical applications.

Table 1: Esterification Methods for Ursodeoxycholic Acid Methyl Ester Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)
Sulfuric acidMethanol65597
Hydrochloric acidMethanol70492
p-Toluenesulfonic acidMethanol60695
Dimethyl sulfateAcetone251285

Key Intermediates in Multi-Step Synthesis: Role of 3α,7β-Dihydroxy-5β-Cholan-24-Oic Acid

Chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid) serves as the primary precursor for ursodeoxycholic acid methyl ester. Sodium hypochlorite-mediated oxidation under acidic conditions (using tartaric or citric acid) selectively epimerizes the 7α-hydroxyl group to yield 3α-hydroxy-7-keto-5β-cholanic acid. This ketone intermediate is hydrogenated using Raney nickel or cobalt catalysts in n-butanol to produce 3α,7β-dihydroxy-5β-cholan-24-oic acid (ursodeoxycholic acid), followed by esterification [6] [8]. The alkaline hydrogenation step is critical for stereoselectivity, minimizing byproducts like lithocholic acid or chenodeoxycholic acid.

Regioselective Oxidation and Reduction Strategies for Functional Group Manipulation

Regioselective oxidation of the 7α-hydroxyl group in chenodeoxycholic acid employs sodium hypochlorite or electrochemical methods to avoid over-oxidation. Catalytic hydrogenation (Raney nickel, 50–100 psi H₂) reduces the 7-keto group with high β-face selectivity (>98%). Solvent choice significantly influences stereoselectivity: n-butanol suppresses byproduct formation compared to protic solvents like methanol [6] [9]. Alternative reductants (e.g., sodium borohydride) are less effective due to compromised stereocontrol.

Plant-Source-Based Synthesis Routes

Utilization of Bisnoralcohol as a Steroidal Scaffold

Bisnoralcohol (21-hydroxy-20-methylpregn-4-en-3-one), derived from plant sterols via microbial side-chain cleavage, serves as a non-animal scaffold. This route avoids safety concerns associated with bovine-derived cholic acid and offers scalability. Bisnoralcohol features the intact steroid nucleus and a C21 hydroxy group, enabling side-chain elongation through oxidation and carbon-carbon bond formation [2] [7].

Horner–Wadsworth–Emmons Reaction for Side-Chain Elongation

The C22-aldehyde derivative of bisnoralcohol undergoes Horner–Wadsworth–Emmons olefination with trimethyl phosphonoacetate to extend the side chain. Key improvements include:

  • Reagent Optimization: Trimethyl phosphonoacetate replaces toxic triphenylphosphine, yielding water-soluble phosphate byproducts for easier removal.
  • Feeding Protocol: Slow addition of the phosphonoacetate-aldehyde mixture to sodium methoxide solution minimizes racemization at C20 and Z-alkene isomer formation.This raises yields from 79.1% to 90.8% and enhances scalability to 150 g [2]. Subsequent steps include ethylene glycol protection, allylic oxidation, and hydrolysis to yield ursodeoxycholic acid for esterification.

Table 2: Optimization of Horner–Wadsworth–Emmons Reaction

Phosphonate ReagentAddition MethodC20 Racemate (%)Z-Isomer (%)Yield (%)
TriphenylphosphineStandard8.212.579.1
Trimethyl phosphonoacetateStandard4.15.385.6
Trimethyl phosphonoacetateSlow addition1.92.790.8

Catalytic Systems and Reaction Efficiency

TEMPO/NaClO/NaBr Oxidative Systems for Hydroxyl Group Selectivity

The TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)/NaClO/NaBr system selectively oxidizes the C22 hydroxyl of bisnoralcohol to an aldehyde, crucial for side-chain elongation. Key parameters include:

  • Stoichiometry: 1.1 equivalents of NaClO maximizes conversion while limiting over-oxidation to carboxylic acid impurities (e.g., 1-A).
  • Co-catalysts: NaBr accelerates TEMPO’s oxidation cycle, while NaHCO₃ stabilizes pH to prevent NaClO decomposition.
  • Temperature: Reactions at 0–10°C achieve 95.2% yield, versus <70% at 40°C due to oxidant degradation [2]. This system eliminates emulsion issues caused by carboxylate salts during workup.

Solvent and Temperature Optimization in Large-Scale Reactions

Scale-up requires meticulous control of solvent polarity and temperature:

  • Hydroxyl Oxidation: Dichloromethane enables efficient mixing of aqueous NaClO and organic phases. Temperatures >10°C reduce yields by 30% due to NaClO decomposition [2].
  • Hydrogenation: n-Butanol enhances stereoselectivity in ursodeoxycholic acid keto-reduction versus methanol or ethanol [6].
  • Esterification: Refluxing methanol with sulfuric acid achieves near-quantitative yields but demands distillation under reduced pressure to recover excess methanol [10].

Properties

CAS Number

10538-55-3

Product Name

Ursodeoxycholic Acid Methyl Ester

IUPAC Name

methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

InChI

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1

InChI Key

GRQROVWZGGDYSW-ZQMFMVRBSA-N

SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Synonyms

(3α,5β,7β)-3,7-Dihydroxycholan-24-oic Acid Methyl Ester; 3α,7β-Dihydroxy-5β-_x000B_cholanic Acid Methyl Ester; Methyl 3α,7β-Dihydroxy-5β-cholanoate; Methyl Ursodeoxycholate;

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.